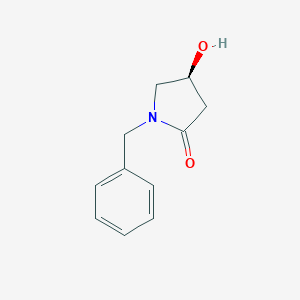

(S)-1-Benzyl-4-hydroxypyrrolidin-2-one

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been studied through techniques like 1H NMR and IR spectroscopy. These techniques confirm the structure of synthesized products and provide insights into the molecular conformation and electronic structure of these compounds.

Chemical Reactions and Properties

1-Benzylpyrrolidine and its derivatives undergo various chemical reactions, including nucleophilic attack by cyanide ion on metabolically generated iminium species, leading to the formation of cyano adducts (B. Ho & N. Castagnoli, 1980). The reaction conditions and mechanisms offer valuable insights into the chemical behavior of these compounds.

Applications De Recherche Scientifique

Enzymatic and Biomimetic Studies

Research has explored the enzymatic and biomimetic studies of O-atom transfer to a benzylic C-H bond, demonstrating the possibility of carrying out comparative studies on enzymes and their biomimetic models using substrates like 2-aminoindane. This research highlights the stereochemistry of an O-atom transfer reaction and the role of copper-containing monooxygenases and copper complexes in similar reactions, indicating a focus on enzymatic mechanisms and biomimetic catalysis [Ingrid Blain, P. Slama, M. Giorgi, T. Tron, M. Réglier, 2002].

Radical Scavengers and Cell Impairment Remedies

Studies on chromones and their derivatives, including compounds related to (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, emphasize their antioxidant potential and radical scavenging activity, which can delay or inhibit cell impairment leading to various diseases. This area of research supports the development of new treatments for oxidative stress-related conditions [Preeti Yadav, Badri Parshad, P. Manchanda, Sunil K. Sharma, 2014].

Aminoxyl Radicals Toxicity Evaluation

The toxicity of aminoxyl radicals, which are relevant to the pharmacological and toxicological profiles of compounds like (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, has been critically reviewed. These studies provide a basis for understanding the low toxicity and non-mutagenicity of such compounds, contributing to safer drug design [G. Sosnovsky, 1992].

DNA Mimics and Antisense Applications

Research into hydroxyproline-based DNA mimics, including derivatives of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, explores their potential in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments. This field aims to enhance the physicochemical and biological properties of oligonucleotides for therapeutic uses [V. Efimov, O. Chakhmakhcheva, 2006].

Metalloporphyrin-Catalyzed C-H Bond Functionalization

The role of metalloporphyrin catalysts in the functionalization of saturated C-H bonds, including the hydroxylation relevant to compounds like (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, highlights advancements in organic synthesis and biomimetic studies. This research underscores the significance of selective C-H bond activation in developing new synthetic methodologies [C. Che, V. K. Lo, Cong‐Ying Zhou, Jie‐Sheng Huang, 2011].

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4S)-1-benzyl-4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAWUYQBXWYIJM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454245 | |

| Record name | (4S)-1-Benzyl-4-hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-4-hydroxypyrrolidin-2-one | |

CAS RN |

191403-66-4 | |

| Record name | (4S)-1-Benzyl-4-hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 191403-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)

![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)

![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)